molecular formula C27H40O4 B1673979 Hydroxyprogesterone caproate CAS No. 630-56-8

Hydroxyprogesterone caproate

Cat. No.: B1673979
CAS No.: 630-56-8
M. Wt: 428.6 g/mol
InChI Key: DOMWKUIIPQCAJU-LJHIYBGHSA-N
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Description

Hydroxyprogesterone caproate (17α-hydroxyprogesterone caproate, 17-OHPC) is a synthetic progestogen approved by the FDA for reducing the risk of preterm birth (PTB) in women with a history of singleton spontaneous PTB . Unlike natural progesterone, 17-OHPC is esterified with caproic acid, enhancing its lipophilicity and prolonging its half-life . It is administered via intramuscular injection (250 mg weekly) starting at 16–20 weeks of gestation . Despite its clinical use, 17-OHPC has distinct chemical, pharmacological, and immunological properties compared to endogenous progesterone and other progestogens, necessitating careful differentiation .

Properties

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40O4/c1-5-6-7-8-24(30)31-27(18(2)28)16-13-23-21-10-9-19-17-20(29)11-14-25(19,3)22(21)12-15-26(23,27)4/h17,21-23H,5-16H2,1-4H3/t21-,22+,23+,25+,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMWKUIIPQCAJU-LJHIYBGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6043915
Record name 17-((1-Oxohexyl)oxy)pregn-4-ene-3,20-dione
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Molecular Weight

428.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

630-56-8
Record name Hydroxyprogesterone caproate
Source CAS Common Chemistry
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Record name Hydroxyprogesterone caproate [USP:INN:JAN]
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Record name Hydroxyprogesterone caproate
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Record name HYDROXYPROGESTERONE CAPROATE
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Record name Hydroxyprogesterone caproate
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Record name HYDROXYPROGESTERONE CAPROATE
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Melting Point

119-121
Record name Hydroxyprogesterone caproate
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Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroxyprogesterone caproate is synthesized by esterification of 17α-hydroxyprogesterone with caproic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods: In industrial settings, this compound is produced in a sterile environment to ensure its purity and efficacy. The compound is dissolved in a suitable vegetable oil to create a sterile solution for intramuscular injection. The production process involves rigorous quality control measures to ensure that the final product meets the required standards .

Chemical Reactions Analysis

Key Reaction Steps

  • Esterification :
    17α-Hydroxyprogesterone reacts with hexanoic acid in toluene using pyridine and p-toluenesulfonic acid (PTSA) as catalysts.
    Conditions : 110–120°C for 3 hours .
    Yield : 115–120% for the crude product .

  • Alcoholysis :
    The esterified intermediate undergoes acid-catalyzed hydrolysis in ethanol with HCl.
    Conditions : Reflux for 2 hours .
    Yield : 82.5% refinement yield after purification .

Metabolic Reactions

This compound undergoes oxidative metabolism primarily via cytochrome P450 enzymes, with no cleavage of the caproate ester .

Primary Metabolic Pathways

  • Hydroxylation :
    Introduces hydroxyl groups (–OH) at three positions:

    • Caproate side chain : Oxidation at ω-1, ω-2, or ω-3 positions .

    • Progesterone backbone : Limited hydroxylation at C21 .

  • Metabolite Groups (LC/MS analysis) :
    | Group | Hydroxylation | Retention Time (min) | Key Metabolites |
    |-------|---------------|-----------------------|-----------------|
    | I | Trihydroxy | 4–10 | M1–M5 (m/z 477) |
    | II | Dihydroxy | 10–21 | M6–M11 (m/z 461)|
    | III | Monohydroxy | 21–30 | M12–M21 (m/z 445)|

  • Enzymatic Involvement :

    • CYP3A4/3A5 : Primary catalysts for hydroxylation .

    • CYP3A7 : Contributes in fetal liver and placental tissues .

Key Stability Findings

  • Esterase Resistance : No hydrolysis by human plasma, hepatic, or placental esterases (e.g., carboxylesterase) .

  • Metabolic Half-Life :

    • Non-pregnant : 7.8 days .

    • Pregnant (singleton) : 16–17 days .

Stability and Degradation

This compound demonstrates high stability under physiological conditions due to its ester linkage and protein-binding properties.

Degradation Factors

FactorEffect on StabilityEvidence Source
Plasma EsterasesNo hydrolysis observed In vitro studies
CYP EnzymesOxidative degradation only Metabolite profiling
TemperatureStable up to 124°C Melting point analysis

Protein Binding

  • Albumin : Extensive binding (>90%) .

  • SHBG/CBG : Negligible affinity (<0.5%) .

Comparative Reactivity

This compound’s chemical behavior differs markedly from progesterone:

PropertyProgesteroneThis compound
Metabolism 5α/5β-reductase pathways CYP-mediated oxidation
Esterase Sensitivity Susceptible to hydrolysisResistant
Half-Life 2–3 days (intramuscular) 7.8–17 days

Scientific Research Applications

Hydroxyprogesterone caproate is a progestin medication with several applications, including prevention of preterm birth in pregnant women with a history of the condition and treatment for gynecological disorders .

Scientific Research Applications

Gynecological disorders this compound is used to treat gynecological issues, such as threatened miscarriage, dysmenorrhea, premenstrual syndrome, fibrocystic breast disease, adenosis, and breast pain . It has also been used to treat endometrial cancer and has shown effectiveness in extending life for both premenopausal and postmenopausal women with the disease . From the 1950s through the 1970s, it was widely used for these purposes, but more recently, it has gained attention for preventing preterm birth .

Birth control In some countries, this compound is combined with estradiol valerate to create a once-monthly combined injectable contraceptive .

Other uses this compound has been used in menopausal hormone therapy for women . For men, it has been used to treat benign prostatic hyperplasia, though its effectiveness is marginal and uncertain . It has also been used to treat prostate cancer, typically at a dosage of 1,500 mg twice per week, by suppressing testicular androgen production through the suppression of luteinizing hormone secretion . Additionally, it has been used as part of feminizing hormone therapy for transgender women .

Pharmacokinetics and Pharmacodynamics

This compound, or 17α-hydroxyprogesterone caproate, is structurally similar to progesterone and acts as a selective agonist of the progesterone receptor (PR) . It exhibits improved pharmacokinetics compared to progesterone, particularly a longer duration with intramuscular injection in oil solution .

Dosage and Administration

The endometrial transformation dosage of this compound is 250 to 500 mg per cycle via intramuscular injection. The weekly substitution dosage is 250 mg, while the effective dosage in the menstrual delay test is 25 mg per week . For inhibiting ovulation, an effective dosage is 500 mg once per month via intramuscular injection . The dose used in once-a-month combined injectable contraceptives is 250 mg .

Antigonadotropic Effects

This compound produces antigonadotropic effects by activating the PR, suppressing the hypothalamic–pituitary–gonadal axis, and reducing gonadotropin secretion and gonadal sex hormone production at high doses . Studies have indicated varied effects on hormone levels, with some showing no significant influence on urinary excretion of estrogens, luteinizing hormone, or follicle-stimulating hormone, while others have demonstrated a decrease in testosterone secretion .

Depot Effect and Pharmacokinetics

When administered intramuscularly or subcutaneously, this compound has a depot effect, resulting in a prolonged duration of action . Peak levels and time to peak concentrations have been studied following intramuscular injection, with steady-state levels achieved within 4 to 12 weeks of administration in pregnant women .

Safety and Efficacy

Mechanism of Action

The mechanism of action of hydroxyprogesterone caproate involves its interaction with progesterone receptors. By binding to these receptors, it exerts progestogenic effects, which include the suppression of luteinizing hormone secretion and the transformation of proliferative endometrium into secretory endometrium. This action helps maintain pregnancy and prevent preterm labor .

Comparison with Similar Compounds

Structural and Pharmacological Differences

Compound Type Key Structural Features Receptor Binding Half-Life Route of Administration
17-OHPC Synthetic 17α-hydroxy group + caproate ester Weak progesterone receptor affinity; glucocorticoid receptor activity ~7–9 days Intramuscular
Progesterone Natural C21 steroid (no esterification) High progesterone receptor affinity ~5–20 minutes Vaginal/Oral/Intramuscular
Dydrogesterone Synthetic Retrosteroidal structure (6-dehydro-9β,10α) High progesterone receptor affinity 5–7 hours Oral
Medroxyprogesterone Acetate Synthetic 17α-acetoxy group + 6-methyl substitution Moderate progesterone receptor affinity ~40–50 days Intramuscular/Oral
  • 17-OHPC vs. Progesterone :

    • 17-OHPC is synthetic and lacks anti-inflammatory effects, unlike vaginal progesterone, which suppresses cytokines (e.g., TNF-α) and metalloproteinases .
    • Progesterone directly inhibits uterine contractions via receptor binding, whereas 17-OHPC’s mechanism is less defined and may involve glucocorticoid pathways .
  • 17-OHPC vs. Dydrogesterone :

    • Dydrogesterone, an oral retrosteroid, mimics progesterone’s receptor binding and is used for luteal phase support. 17-OHPC’s intramuscular route and prolonged action make it preferable for PTB prevention .
  • 17-OHPC vs. Medroxyprogesterone Acetate :

    • Medroxyprogesterone acetate (MPA) has stronger progestogenic activity and is used for contraception and endometrial cancer. 17-OHPC lacks MPA’s oncogenic risks but shares synthetic origins .
Preterm Birth Prevention
  • Vaginal Progesterone : Superior to 17-OHPC in women with short cervix, reducing PTB by 45% and demonstrating anti-inflammatory effects .
  • Dydrogesterone: Limited data in PTB prevention; primarily used for miscarriage prevention .

Pharmacokinetic and Physicochemical Properties

  • Solubility: 17-OHPC and allylestrenol exhibit low aqueous solubility and high hydrophobicity, affecting bioavailability .
  • Metabolism : 17-OHPC resists hydrolysis by human esterases, ensuring sustained release, whereas progesterone is rapidly metabolized .
  • Compounded vs. FDA-Approved 17-OHPC :
    • Compounded formulations show variability in concentration (70–130% of labeled claims), raising efficacy concerns .
    • FDA-approved Makena® ensures standardized dosing but is costlier than compounded versions .

Immunological and Molecular Effects

  • 17-OHPC : Fails to inhibit fetal membrane weakening or cytokine release (e.g., IL-6, IL-8) compared to progesterone .
  • Progesterone : Modulates cervical remodeling by suppressing matrix metalloproteinases (MMP-9) and inflammatory mediators .

Biological Activity

Hydroxyprogesterone caproate (17-OHPC) is a synthetic derivative of progesterone, primarily used in obstetrics to prevent preterm birth in women with a history of spontaneous preterm delivery. Its biological activity is characterized by its interaction with progesterone receptors and its role in various reproductive processes. This article delves into the pharmacological properties, clinical efficacy, and safety profile of this compound, supported by recent research findings and case studies.

Pharmacological Properties

Chemical Structure and Mechanism of Action

This compound is an ester of 17α-hydroxyprogesterone and caproic acid. It binds to progesterone receptors (PR-A and PR-B) in target tissues, leading to the regulation of gene transcription associated with pregnancy maintenance and uterine quiescence. The compound exhibits anti-inflammatory effects that are crucial in modulating the inflammatory response associated with labor initiation .

Pharmacokinetics

  • Absorption : this compound is absorbed slowly following intramuscular injection, providing a prolonged effect.
  • Distribution : It has a high volume of distribution and is extensively protein-bound in plasma.
  • Metabolism : The drug is metabolized primarily by cytochrome P450 enzymes, particularly CYP3A4.
  • Elimination : Approximately 50% of the metabolites are excreted via feces, with around 30% eliminated through urine.
  • Half-life : The elimination half-life ranges from 16 days (±6 days), which allows for weekly dosing regimens .

Prevention of Preterm Birth

The primary indication for this compound has been its use in preventing preterm birth. However, recent studies have raised questions regarding its efficacy:

  • A cohort study involving 430 women treated with this compound found no significant reduction in recurrent preterm birth rates compared to historical controls (25% vs. 16.8%, P = 1.0) .
  • Another review indicated that this compound did not effectively prevent preterm birth and was associated with an increased risk of gestational diabetes (13.4% vs. 8% in controls, P = .001) .

Case Studies

  • Triplet Pregnancy Study : A study assessing the impact of this compound on triplet pregnancies showed no significant effects on pregnancy outcomes or duration compared to placebo .
    Outcome MeasureHydroxyprogesterone GroupPlacebo GroupRisk Ratio (95% CI)P Value
    Composite adverse perinatal outcome34%35%0.98 (0.79–1.2)0.79
    Neonatal death ≥ 20 weeks4.7%1.3%1.3 (0.37–4.2)0.71
  • Preeclampsia Model : Research using a rat model for preeclampsia demonstrated that this compound improved clinical characteristics related to hypertension during pregnancy, indicating potential therapeutic benefits beyond preterm birth prevention .

Safety Profile

The safety profile of this compound has come under scrutiny, especially following the FDA's withdrawal of approval for its use in preventing preterm birth due to unfavorable risk-benefit assessments . Concerns include:

  • Potential Cancer Risk : A review by the European Medicines Agency suggested a possible but unconfirmed risk of cancer associated with prenatal exposure to this compound .
  • Adverse Effects : Common adverse effects reported include injection site reactions, headaches, and gastrointestinal disturbances.

Q & A

Q. What methodological approaches are recommended for standardizing hydroxyprogesterone caproate assay validation in pharmacokinetic studies?

High-performance liquid chromatography (HPLC) with UV detection is widely used for quantifying this compound in biological matrices. The formula for calculating concentration involves comparing absorbance ratios of assay preparations to reference standards, as outlined in USP protocols . Researchers must validate precision, accuracy, and sensitivity across clinically relevant concentrations (e.g., 10–500 ng/mL) and account for matrix effects in plasma or serum samples.

Q. How should safety protocols be designed for handling this compound in laboratory settings?

Safety data sheets (SDS) mandate strict handling guidelines:

  • Use PPE (nitrile gloves, lab coats, safety goggles) to prevent dermal/ocular exposure, as the compound is classified as a reproductive toxicant (H360 hazard statement) .
  • Store in locked, temperature-controlled environments (2–8°C) to maintain stability .
  • Engineering controls, such as fume hoods and eyewash stations, are required for synthesis or formulation studies .

Q. What criteria define participant selection in clinical trials evaluating this compound for preterm birth prevention?

Key inclusion criteria:

  • Singleton pregnancy with prior spontaneous preterm birth (20–36.6 weeks’ gestation).
  • Exclusion of comorbidities like cervical insufficiency or placental abnormalities .
  • Stratification by maternal age and gestational age at enrollment to control confounding variables .

Q. How do researchers address batch-to-batch variability in this compound formulations during preclinical studies?

Comparative dissolution testing under simulated physiological conditions (pH 7.4, 37°C) is critical. Studies should report particle size distribution, excipient compatibility, and in vitro release profiles using USP apparatus II (paddle method) .

Advanced Research Questions

Q. What statistical frameworks resolve contradictions in efficacy data across this compound trials for preterm birth prevention?

Meta-analyses using random-effects models are preferred due to heterogeneity in study designs. For example, while Khan et al. (2023) reported 70.3% efficacy in delaying delivery ≥37 weeks , earlier trials showed marginal benefits in specific subgroups. Sensitivity analyses should adjust for covariates like dosing frequency (weekly vs. biweekly) and baseline progesterone levels .

Q. How can pharmacokinetic modeling improve dosing strategies for this compound in diverse populations?

Population PK models (e.g., nonlinear mixed-effects modeling) account for covariates like body mass index (BMI) and hepatic CYP3A4 activity. Simulations reveal that obese patients (BMI ≥30) may require dose adjustments due to altered volume of distribution and prolonged half-life (~9–14 days) .

Q. What experimental designs evaluate the transgenerational effects of this compound exposure observed in animal studies?

Rodent models exposed in utero require longitudinal tracking of F1–F3 generations. Metrics include:

  • Sperm motility and testosterone levels in male offspring (↓30% in exposed cohorts) .
  • Ovarian follicle counts and estrous cycle regularity in females.
  • Multi-omics approaches (e.g., RNA-seq) to identify epigenetic modifications in reproductive tissues .

Q. How do compounded this compound formulations differ from FDA-approved products in terms of stability and bioavailability?

Accelerated stability testing (40°C/75% RH for 6 months) shows compounded versions exhibit ↑ degradation products (e.g., 17α-hydroxyprogesterone) compared to Makena®. Bioequivalence studies using AUC₀–t ratios must meet 90–111% confidence intervals per FDA guidelines .

Q. What ethical considerations arise in placebo-controlled trials for this compound given its established clinical use?

Ethical frameworks (e.g., Belmont Report ) require equipoise justification. Trials in low-resource settings must include ancillary care for placebo-group participants, such as enhanced monitoring or rescue cerclage, to mitigate preterm birth risks .

Methodological Resources

  • Assay Validation : Follow ICH Q2(R1) guidelines for analytical method validation .
  • Animal Studies : Use ARRIVE 2.0 guidelines for reporting in vivo experiments .
  • Clinical Trials : Adopt CONSORT checklist for transparent reporting of randomization and blinding .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Hydroxyprogesterone caproate
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